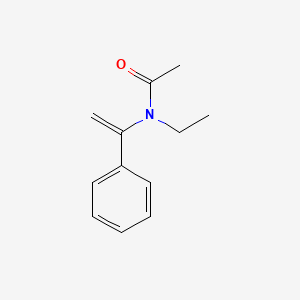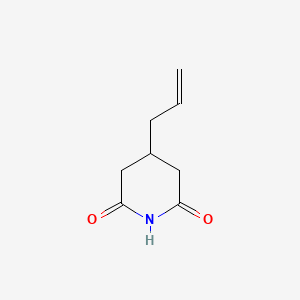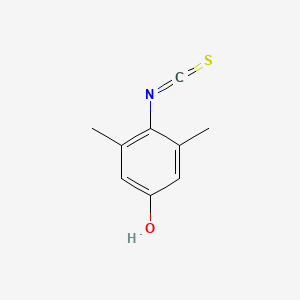
(S)-3-Methylheptanoic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methylheptanoic Acid-d3 is a deuterated analog of (S)-3-Methylheptanoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methylheptanoic Acid-d3 typically involves the deuteration of (S)-3-Methylheptanoic Acid. One common method is the catalytic hydrogenation of the corresponding unsaturated precursor in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to moderate heating
Pressure: Elevated pressure of deuterium gas
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous flow hydrogenation: Using a packed bed reactor with Pd/C catalyst
Deuterium gas supply: Ensuring a constant and controlled flow of deuterium gas
Automated monitoring: Real-time monitoring of reaction parameters to optimize yield and purity
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Methylheptanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride
Substitution: Halogenation or esterification reactions using halogenating agents or alcohols in the presence of acid catalysts
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for halogenation, sulfuric acid for esterification
Major Products Formed
Oxidation: Formation of (S)-3-Methylheptanone-d3 or (S)-3-Methylheptanal-d3
Reduction: Formation of (S)-3-Methylheptanol-d3
Substitution: Formation of (S)-3-Methylheptanoyl chloride-d3 or (S)-3-Methylheptanoate-d3
Aplicaciones Científicas De Investigación
(S)-3-Methylheptanoic Acid-d3 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms
Biology: In metabolic studies to track the incorporation and transformation of fatty acids in biological systems
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs
Industry: As a reference standard in analytical chemistry for the calibration of mass spectrometers and other analytical instruments
Mecanismo De Acción
The mechanism of action of (S)-3-Methylheptanoic Acid-d3 involves its incorporation into metabolic pathways where it can replace the non-deuterated analog. The presence of deuterium atoms can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and enzyme function. The molecular targets and pathways involved include fatty acid metabolism and enzymatic oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Methylheptanoic Acid: The non-deuterated analog
®-3-Methylheptanoic Acid-d3: The enantiomeric form with deuterium
(S)-3-Methylheptanol-d3: The reduced form with deuterium
Uniqueness
(S)-3-Methylheptanoic Acid-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical and synthetic applications. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in scientific research.
Propiedades
Número CAS |
1329647-33-7 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
147.232 |
Nombre IUPAC |
(3S)-3-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1/i2D3 |
Clave InChI |
DVESMWJFKVAFSP-HMQROFFESA-N |
SMILES |
CCCCC(C)CC(=O)O |
Sinónimos |
(S)-(-)-3-Methylheptanoic Acid-d3; (S)-3-Methyl-heptanoic Acid-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)


![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
